3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide
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Overview
Description
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by its unique structure, which includes a methoxyphenyl group, an ethyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share structural similarities with triazoles and exhibit similar biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide apart is its unique combination of functional groups and its specific triazole ring structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H27N7O2 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide |
InChI |
InChI=1S/C24H27N7O2/c1-3-22-28-23(18-9-11-21(33-2)12-10-18)31(29-22)20-8-6-7-19(17-20)24(32)25-13-4-5-16-30-26-14-15-27-30/h6-12,14-15,17H,3-5,13,16H2,1-2H3,(H,25,32) |
InChI Key |
URMOEUMTLANRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCN4N=CC=N4 |
Origin of Product |
United States |
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